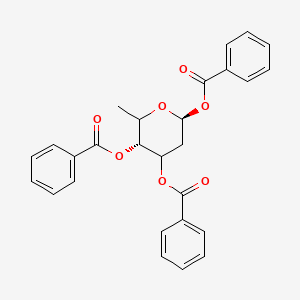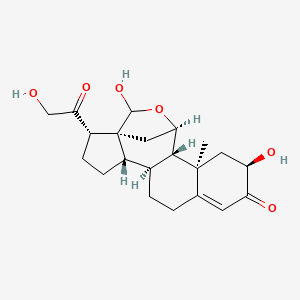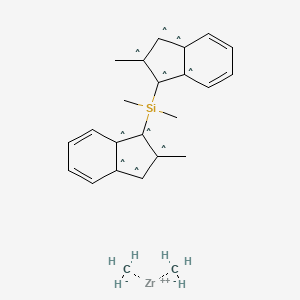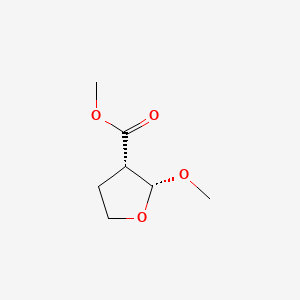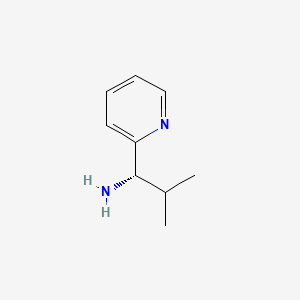
(1-Ethylindol-3-yl)-naphthalen-1-ylmethanone
Übersicht
Beschreibung
“(1-Ethylindol-3-yl)-naphthalen-1-ylmethanone” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of indole derivatives, including “(1-Ethylindol-3-yl)-naphthalen-1-ylmethanone”, is complex and unique . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Forensic Chemistry and Toxicology
JWH 071 is a synthetic cannabinoid which binds to the central CB1 receptor with higher affinity than the peripheral CB2 receptor . Its physiological and toxicological properties are not well-known, making it a compound of interest in forensic chemistry for the identification and understanding of new psychoactive substances. It’s used as an analytical reference standard to aid in the detection of synthetic cannabinoids in biological samples.
Pharmacological Research
The indole core of JWH 071 is a prevalent structure in pharmacologically active compounds. Research into indole derivatives has shown potential for the treatment of various disorders, including cancer, microbial infections, and other diseases . JWH 071 may serve as a scaffold for developing new therapeutic agents due to its structural similarity to active indole compounds.
Material Science
Indole derivatives, including JWH 071, can influence the optical properties of materials . The electron-donating effect of the 1-ethyl-indol-3-yl moiety could be utilized in the design of materials with specific light absorption and emission characteristics, which is valuable in the development of new photonic devices.
Synthetic Cannabinoid Research
As a synthetic cannabinoid, JWH 071 contributes to the understanding of cannabinoid receptor interactions . This research can lead to the development of new drugs that target these receptors for therapeutic purposes, such as pain relief or appetite stimulation.
Analytical Method Development
JWH 071 is used in the development of analytical methods like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS-MS) for the determination of trace concentrations of synthetic cannabinoids in human blood . This is crucial for both clinical toxicology and forensic applications.
Wirkmechanismus
Target of Action
JWH 071, also known as (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone or (1-Ethylindol-3-yl)-naphthalen-1-ylmethanone, is a synthetic cannabinoid . Its primary targets are the central CB1 receptor and the peripheral CB2 receptor . The CB1 receptor is predominantly found in the brain and is responsible for mediating the psychoactive effects of cannabinoids. The CB2 receptor, on the other hand, is mainly found in the immune system and is involved in immunomodulatory functions .
Mode of Action
JWH 071 binds to the central CB1 receptor with a Ki of 1340 nM, indicating a higher affinity than for the peripheral CB2 receptor, which it binds with a Ki of 2940 nM . This binding triggers a series of intracellular events, leading to the characteristic effects of cannabinoids.
Biochemical Pathways
Like other cannabinoids, it is likely to influence the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Result of Action
Given its activity at cannabinoid receptors, it may produce effects similar to those of other cannabinoids, including analgesia, anti-inflammatory effects, and alterations in mood and perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of JWH 071. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Furthermore, individual factors such as the user’s metabolic rate, body mass, and health status can also influence the compound’s effects .
Eigenschaften
IUPAC Name |
(1-ethylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-2-22-14-19(17-11-5-6-13-20(17)22)21(23)18-12-7-9-15-8-3-4-10-16(15)18/h3-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUBISUWTFPBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016879 | |
| Record name | JWH-071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209414-05-1 | |
| Record name | JWH-071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)
![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)

![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)
